molecular formula C11H11Cl2NO B13904887 (2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

(2Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

Katalognummer: B13904887
Molekulargewicht: 244.11 g/mol
InChI-Schlüssel: BKUHHZMAJCOLAZ-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylamino-propenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone typically involves the reaction of 3,5-dichlorobenzaldehyde with dimethylamine and an appropriate propenone precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include dimethylamine hydrochloride, sodium hydroxide, and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone moiety to an alcohol or alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(3,5-Dichloro-phenyl)-2,2,2-trifluoroethanone
  • 3,5-Dichlorophenyl isothiocyanate
  • 3-(3,5-Dichloro-phenyl)-propionic acid

Uniqueness: 1-(3,5-Dichloro-phenyl)-3-dimethylamino-propenone is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H11Cl2NO

Molekulargewicht

244.11 g/mol

IUPAC-Name

(Z)-1-(3,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)4-3-11(15)8-5-9(12)7-10(13)6-8/h3-7H,1-2H3/b4-3-

InChI-Schlüssel

BKUHHZMAJCOLAZ-ARJAWSKDSA-N

Isomerische SMILES

CN(C)/C=C\C(=O)C1=CC(=CC(=C1)Cl)Cl

Kanonische SMILES

CN(C)C=CC(=O)C1=CC(=CC(=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.